Propoxycaine

Description

This compound is a local anesthetic of the ester type that has a rapid onset of action and a longer duration of action than procaine hydrochloride. This drug was removed from the US market in 1996. Although no longer available in the United States, this medication was used in combination with procaine to aid in anesthesia during dental procedures. Used in combination with procaine, it was the only dental local anesthetic available in cartridge form.

This compound is a para-aminobenzoic acid ester with local anesthetic activity. This compound binds to and inhibits voltage-gated sodium channels, thereby inhibiting the ionic flux required for the initiation and conduction of impulses. This results in a loss of sensation.

A local anesthetic of the ester type that has a rapid onset of action and a longer duration of action than procaine hydrochloride. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1017)

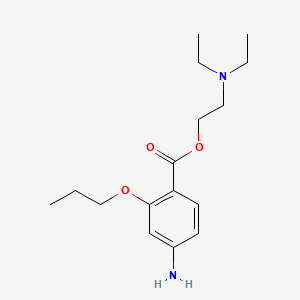

Structure

3D Structure

Properties

IUPAC Name |

2-(diethylamino)ethyl 4-amino-2-propoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3/c1-4-10-20-15-12-13(17)7-8-14(15)16(19)21-11-9-18(5-2)6-3/h7-8,12H,4-6,9-11,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJIGINSTLKQMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)N)C(=O)OCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047866 | |

| Record name | Propoxycaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-43-1 | |

| Record name | Propoxycaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propoxycaine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propoxycaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09342 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propoxycaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propoxycaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPOXYCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPD1EH7F53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

146-151 | |

| Record name | Propoxycaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09342 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Synthesis Pathway of 4-amino-2-propoxybenzoic acid for Propoxycaine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthesis pathway for 4-amino-2-propoxybenzoic acid, a key intermediate in the production of the local anesthetic Propoxycaine. The synthesis commences from the readily available starting material, 4-nitrosalicylic acid (2-hydroxy-4-nitrobenzoic acid), and proceeds through a three-step reaction sequence involving etherification, reduction, and finally esterification to yield this compound. This guide includes detailed experimental protocols, quantitative data, and process diagrams to facilitate understanding and replication in a laboratory setting.

Overview of the Synthesis Pathway

The synthesis of this compound from 4-nitrosalicylic acid can be conceptually divided into two main stages:

-

Stage 1: Synthesis of the core intermediate, 4-amino-2-propoxybenzoic acid. This stage involves the introduction of the propoxy group and the reduction of the nitro group.

-

Stage 2: Esterification to form this compound. This final step couples the synthesized aminobenzoic acid derivative with 2-(diethylamino)ethanol (B1670525).

A retrosynthetic analysis of this compound reveals the key bond disconnections, identifying 4-amino-2-propoxybenzoic acid and 2-(diethylamino)ethanol as the immediate precursors[1]. The synthesis of the former is the more complex part of the process and is the primary focus of this guide.

Detailed Synthesis Steps

The proposed synthetic route is as follows:

Step 1: Propoxylation of 4-Nitrosalicylic Acid to 2-Propoxy-4-nitrobenzoic Acid

The initial step involves the etherification of the hydroxyl group of 4-nitrosalicylic acid with a propylating agent. A Williamson ether synthesis is a suitable and widely used method for this transformation.

Step 2: Reduction of 2-Propoxy-4-nitrobenzoic Acid to 4-amino-2-propoxybenzoic acid

The nitro group of 2-propoxy-4-nitrobenzoic acid is then reduced to an amino group. This can be effectively achieved through catalytic hydrogenation or by using reducing agents such as tin(II) chloride in an acidic medium.

Step 3: Esterification to this compound

The final step is the esterification of 4-amino-2-propoxybenzoic acid with 2-(diethylamino)ethanol to form the active pharmaceutical ingredient, this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis. Please note that yields can vary based on reaction scale and optimization.

Table 1: Synthesis of 2-Propoxy-4-nitrobenzoic Acid

| Parameter | Value | Reference |

| Starting Material | 4-Nitrosalicylic Acid | |

| Reagents | 1-bromopropane (B46711), K₂CO₃ | |

| Solvent | Acetone | |

| Reaction Time | 8-12 hours | |

| Temperature | Reflux | |

| Yield | ~85% |

Table 2: Synthesis of 4-amino-2-propoxybenzoic acid

| Parameter | Value | Reference |

| Starting Material | 2-Propoxy-4-nitrobenzoic Acid | |

| Reagents | SnCl₂·2H₂O, HCl | |

| Solvent | Ethanol | |

| Reaction Time | 4-6 hours | |

| Temperature | Reflux | |

| Yield | ~90% |

Table 3: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 4-amino-2-propoxybenzoic acid | |

| Reagents | 2-(diethylamino)ethanol, H₂SO₄ (catalyst) | |

| Solvent | Toluene | |

| Reaction Time | 6-8 hours | |

| Temperature | Reflux (with Dean-Stark trap) | |

| Yield | ~80% |

Detailed Experimental Protocols

4.1. Step 1: Synthesis of 2-Propoxy-4-nitrobenzoic Acid

This protocol is adapted from a general Williamson ether synthesis methodology.

-

Materials:

-

4-Nitrosalicylic acid (1.0 eq)

-

1-bromopropane (1.5 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetone, anhydrous

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrosalicylic acid and anhydrous acetone.

-

Add anhydrous potassium carbonate to the suspension and stir at room temperature for 20 minutes.

-

Add 1-bromopropane to the reaction mixture.

-

Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol/water.

-

4.2. Step 2: Synthesis of 4-amino-2-propoxybenzoic acid

This protocol utilizes a standard tin(II) chloride reduction method.

-

Materials:

-

2-Propoxy-4-nitrobenzoic acid (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (B78521) (NaOH) solution

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-propoxy-4-nitrobenzoic acid in ethanol.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until a pH of ~8 is reached. This will precipitate tin salts.

-

Filter the mixture and wash the precipitate with ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the residue in water and acidify with acetic acid to a pH of ~5-6 to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 4-amino-2-propoxybenzoic acid.

-

4.3. Step 3: Synthesis of this compound

This protocol describes a classic Fischer esterification.

-

Materials:

-

4-amino-2-propoxybenzoic acid (1.0 eq)

-

2-(diethylamino)ethanol (1.2 eq)

-

Concentrated sulfuric acid (H₂SO₄) (catalytic amount)

-

Toluene

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-amino-2-propoxybenzoic acid, 2-(diethylamino)ethanol, and toluene.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

-

Continue refluxing for 6-8 hours or until no more water is collected. Monitor the reaction by TLC.

-

Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

-

The crude product can be further purified by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.

-

Process Diagrams

5.1. Overall Synthesis Workflow

Caption: Overall synthesis workflow for this compound from 4-Nitrosalicylic Acid.

5.2. Logical Relationship of Key Transformations

Caption: Logical flow of key chemical transformations in the synthesis of this compound.

References

An In-depth Technical Guide on the Chemical Structure and Properties of Propoxycaine Hydrochloride

Abstract

Propoxycaine hydrochloride is an ester-type local anesthetic, chemically identified as 2-(diethylamino)ethyl 4-amino-2-propoxybenzoate hydrochloride.[1] For years, it served as a valuable tool in medical and dental procedures for providing localized anesthesia, often in combination with other agents like procaine.[2][3] Its mechanism of action centers on the reversible blockade of voltage-gated sodium channels, a hallmark of local anesthetics, which effectively prevents the transmission of pain signals.[4] Additionally, it has been shown to modulate the fluidity of lipid bilayers in cell membranes, potentially contributing to its anesthetic effect.[1][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, pharmacology, and relevant analytical methodologies for researchers, scientists, and drug development professionals. Although withdrawn from the U.S. market in 1996, its study remains relevant for understanding the structure-activity relationships of ester-type anesthetics.[3]

Chemical Identity and Structure

This compound hydrochloride is the hydrochloride salt form of this compound, a para-aminobenzoic acid ester.[5] The hydrochloride salt enhances its water solubility, making it suitable for injectable formulations.[2]

Table 1: Chemical Identifiers of this compound Hydrochloride

| Identifier | Value |

| IUPAC Name | 2-(diethylamino)ethyl 4-amino-2-propoxybenzoate;hydrochloride[5] |

| CAS Number | 550-83-4[2][5][6][7] |

| Molecular Formula | C₁₆H₂₇ClN₂O₃[5][6][7] |

| Molecular Weight | 330.85 g/mol [6][7][8] |

| Canonical SMILES | CCCOC1=C(C=CC(=C1)N)C(=O)OCCN(CC)CC.Cl[7] |

| InChI | InChI=1S/C16H26N2O3.ClH/c1-4-10-20-15-12-13(17)7-8-14(15)16(19)21-11-9-18(5-2)6-3;/h7-8,12H,4-6,9-11,17H2,1-3H3;1H[2] |

| Synonyms | This compound HCl, Ravocaine hydrochloride, Blockain hydrochloride, WIN 3459[2][5] |

Physicochemical Properties

The physical and chemical properties of a drug substance are critical for its formulation and delivery. This compound hydrochloride presents as white, odorless crystals that may discolor upon prolonged exposure to light and air.[9]

Table 2: Physicochemical Data for this compound Hydrochloride

| Property | Value | Source |

| Melting Point | 148-150 °C | [6][9] |

| Boiling Point | 434.4 °C at 760 mmHg | [6] |

| Flash Point | 216.5 °C | [6] |

| Water Solubility | Very soluble; 80 mg/mL (241.8 mM); 100 mg/mL (302.25 mM) | [4][8][9] |

| Other Solubilities | DMSO: 50-60 mg/mL; Methanol (B129727) (Slightly); Alcohol (Slightly); Chloroform (Slightly); Ether (Practically insoluble) | [4][6][8][9] |

| pH | 5.4 (2% aqueous solution) | [9] |

| Vapor Pressure | 9.5 x 10⁻⁸ mmHg at 25 °C | [6] |

| Topological Polar Surface Area | 64.8 Ų | [5] |

| Storage Temperature | Room temperature or 2-8 °C, in a well-closed container | [6][7] |

Pharmacology and Mechanism of Action

Primary Mechanism: Sodium Channel Blockade

The principal mechanism of action for this compound hydrochloride is the blockade of nerve impulse conduction. It binds to voltage-gated sodium channels on the intracellular side of the nerve membrane.[1][3][5] This binding inhibits the influx of sodium ions that is essential for the depolarization phase of an action potential. By preventing depolarization, the nerve impulse cannot be generated or propagated, resulting in a temporary and reversible loss of sensation in the innervated area.[1]

Secondary Mechanism: Membrane Fluidity Modulation

In addition to direct channel blockade, studies have indicated that this compound hydrochloride can increase the fluidity of lipids in the cell membrane.[1][3] This perturbation of the lipid bilayer, particularly the inner monolayer, may further contribute to its anesthetic effects by modulating the function of integral membrane proteins like ion channels.[3]

Pharmacokinetics

This compound hydrochloride has a rapid onset of action.[2][3] As an ester-type anesthetic, it is primarily metabolized in the plasma and liver by esterase enzymes. This rapid metabolism contributes to a relatively short duration of action, typically lasting one to two hours.

Experimental Protocols and Analytical Methods

Detailed synthesis protocols for this compound hydrochloride are not widely available in peer-reviewed literature. However, standardized analytical methods for its identification and quantification are crucial for research and quality control.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy : IR spectra can be obtained using techniques like a KBr wafer to confirm the presence of key functional groups.[5]

-

Mass Spectrometry (MS) : GC-MS and LC-MS/MS are powerful tools for identifying this compound and its metabolites.[3][10]

Representative Protocol: Quantification by LC-MS/MS

The following is a representative methodology for the simultaneous quantification of local anesthetics in a biological matrix, adapted from established protocols for similar compounds.[10] This method is suitable for pharmacokinetic or forensic studies.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

To 1 mL of human serum, add an internal standard.

-

Condition an Oasis® HLB extraction cartridge with methanol followed by deionized water.

-

Load the serum sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the this compound and internal standard with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

2. Chromatographic Separation (HPLC)

-

Column : C18 reverse-phase column (e.g., 2.0 mm x 150 mm, 5 µm particle size).[10]

-

Mobile Phase : A gradient of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.4) and an organic solvent (e.g., acetonitrile).[10]

-

Flow Rate : 0.20 mL/min.[10]

-

Injection Volume : 10 µL.

3. Detection (Tandem Mass Spectrometry)

-

Ionization : Electrospray Ionization (ESI) in positive ion mode.[10]

-

Analysis Mode : Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[10]

-

MRM Transitions : Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined via infusion and optimization.

Safety, Hazards, and Regulatory Status

This compound hydrochloride was withdrawn from the market in the United States in 1996.[3] Like other ester-type local anesthetics, it carries a risk of allergic reactions, which is attributed to its metabolite, para-aminobenzoic acid (PABA).[1] Systemic toxicity can also occur with improper dosage or administration, leading to adverse effects on the central nervous and cardiovascular systems.[2] Concerns over its safety profile, including reports of methemoglobinemia, contributed to its withdrawal.[1]

References

- 1. Buy this compound | 86-43-1 [smolecule.com]

- 2. CAS 550-83-4: this compound hydrochloride | CymitQuimica [cymitquimica.com]

- 3. This compound | C16H26N2O3 | CID 6843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound Hydrochloride | C16H27ClN2O3 | CID 11078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cas 550-83-4,this compound HYDROCHLORIDE (200 MG) | lookchem [lookchem.com]

- 7. This compound hydrochloride | 550-83-4 | AAA55083 [biosynth.com]

- 8. This compound hydrochloride | Ester local anesthetics | TargetMol [targetmol.com]

- 9. This compound Hydrochloride [drugfuture.com]

- 10. Sensitive liquid chromatography/tandem mass spectrometry method for the simultaneous determination of nine local anesthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Propoxycaine: A Technical Guide to its Discovery, Development, and Decline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propoxycaine is an ester-type local anesthetic first synthesized in the mid-20th century. It emerged as a solution to the limitations of procaine (B135), offering a more rapid onset and longer duration of action, particularly when used in combination. Its primary application was in dentistry, where it served as a viable alternative to amide-type anesthetics for patients with specific allergies. The mechanism of action is centered on the reversible blockade of voltage-gated sodium channels, a hallmark of local anesthetics, with secondary effects on membrane fluidity. Despite its efficacy, this compound's clinical use was hampered by a narrow therapeutic index, exhibiting significantly higher toxicity than its predecessor, procaine. This inherent toxicity, coupled with the development of safer and more versatile amide anesthetics, led to its eventual withdrawal from the U.S. market in 1996. This guide provides a comprehensive technical overview of the discovery, historical development, mechanism of action, and key experimental evaluations of this compound, intended for professionals in drug research and development.

Discovery and Historical Development

The story of this compound is directly linked to the evolution of local anesthesia and the search for alternatives to cocaine and its early synthetic analogue, procaine.

The Predecessor: Procaine and its Limitations

Procaine, first synthesized by Alfred Einhorn in 1905 and marketed as Novocain, was the first synthetic injectable local anesthetic and a significant improvement over the toxic and addictive cocaine.[1][2][3] However, procaine had notable drawbacks for clinical use. A primary issue was its potent vasodilating effect, which led to rapid absorption of the drug away from the injection site.[1] This resulted in a short duration of action, often providing insufficient pulpal anesthesia for dental procedures, and increased bleeding in the surgical field.[1]

Synthesis and Emergence of this compound

In 1952, researchers Raymond O. Clinton and Stanley C. Laskowski synthesized a new series of local anesthetic compounds.[4] Among these was 2-(diethylamino)ethyl 4-amino-2-propoxybenzoate, which came to be known as this compound.[5] The key innovation was the addition of a propoxy group to the benzene (B151609) ring of a procaine-like molecule.

This compound on its own was found to be highly toxic—approximately seven to eight times more so than procaine—and was therefore never marketed as a standalone agent.[1]

The Synergistic Combination: A Clinical Solution

Scientists discovered that a combination of 0.4% this compound with 2% procaine, typically formulated with a vasoconstrictor like norepinephrine, yielded a highly effective anesthetic solution.[1][6] This formulation offered a more rapid onset of action and a significantly longer and more profound anesthetic effect than procaine alone, providing around 40 minutes of pulpal anesthesia and two to three hours of soft tissue anesthesia.[1]

This combination found a crucial niche in dentistry. For many years, it was the only ester-type local anesthetic available in dental cartridges, making it an indispensable alternative for patients with confirmed allergies to the increasingly popular amide-type anesthetics (e.g., lidocaine) or in cases where amides failed to provide adequate anesthesia.[1][7]

Decline and Withdrawal

Despite its utility, the high intrinsic toxicity of this compound remained a concern. As newer, safer, and more effective amide anesthetics with better side-effect profiles became widely available, the use of the this compound-procaine combination dwindled.[8] Ultimately, this compound was withdrawn from the United States market in 1996.[7]

Physicochemical and Pharmacokinetic Properties

The clinical behavior of a local anesthetic is dictated by its chemical properties, which influence its absorption, distribution, metabolism, and excretion. This compound is a weak base, and its properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-(diethylamino)ethyl 4-amino-2-propoxybenzoate | [5] |

| Molecular Formula | C₁₆H₂₆N₂O₃ | [5] |

| Molar Mass | 294.39 g/mol | [5] |

| pKa (calculated) | 8.8 | [9] |

| logP (calculated) | 3.41 | [9] |

| Melting Point | 146-151 °C (Hydrochloride Salt) | [5] |

| Appearance | White crystalline powder | [7] |

| Water Solubility | 10 µg/mL | [5] |

Pharmacokinetics:

-

Metabolism: As an ester-type anesthetic, this compound is rapidly hydrolyzed in the plasma by pseudocholinesterase and in the liver by esterases.[7] This rapid metabolism is a characteristic of ester anesthetics.

-

Excretion: The metabolites, primarily para-aminobenzoic acid (PABA) derivatives, are excreted by the kidneys.[7]

Mechanism of Action

This compound's anesthetic effect stems from its ability to interfere with the electrochemical signals in nervous tissue.

Blockade of Voltage-Gated Sodium Channels

The primary target for all local anesthetics, including this compound, is the voltage-gated sodium channel on the nerve cell membrane.[7][10] These channels are integral membrane proteins responsible for the rapid influx of sodium ions that generates an action potential.[11][12] this compound reversibly binds to a specific receptor site within the inner pore of the sodium channel.[5] This binding action physically obstructs the channel, preventing the passage of sodium ions and thereby inhibiting the generation and conduction of nerve impulses.[5][10] This leads to a loss of sensation in the area innervated by the affected nerve.[5]

The action of this compound is state-dependent, meaning its affinity for the sodium channel varies with the channel's conformational state (resting, open, or inactivated). This is described by the modulated receptor hypothesis , which posits that local anesthetics bind with higher affinity to open and inactivated channels than to resting channels. This explains the phenomenon of "use-dependent block," where nerves that are firing more frequently (as in a pain state) are more susceptible to blockade.

Role of Physicochemical Properties

The effectiveness of this compound is heavily influenced by its pKa and lipid solubility (logP).

-

pKa: The pKa of 8.8 dictates the proportion of ionized (cationic) and non-ionized (base) forms at physiological pH (~7.4).[9] The uncharged base form is more lipid-soluble and is required to diffuse across the lipid-rich nerve sheath and cell membrane to reach the axoplasm.

-

logP: The high logP value of 3.41 indicates high lipophilicity.[9] This property facilitates penetration of the nerve membrane. Once inside the more acidic axoplasm, the molecule re-equilibrates, and the protonated cationic form binds to the channel receptor.

Effects on Membrane Fluidity

In addition to direct channel blockade, studies have suggested that this compound hydrochloride can increase the fluidity of the annular lipids in the cell bilayer.[5] This disruption of the membrane's organization may be a secondary contributing factor to its overall effect on modulating neural impulses.[5]

Key Experimental Protocols

The evaluation of this compound, like other local anesthetics, relies on standardized preclinical and clinical experimental models to determine its synthesis, efficacy, and safety.

Protocol: Synthesis of this compound

The synthesis of this compound (2-diethylaminoethyl 4-amino-2-propoxybenzoate) can be achieved via transesterification, as outlined in the patent filed by Clinton and Laskowski.[4]

-

Reactants: The process involves the reaction of an alkyl 4-amino-2-propoxybenzoate (e.g., the ethyl or butyl ester) with 2-diethylaminoethanol.

-

Catalyst: A basic catalyst, such as a sodium alcoholate (e.g., sodium ethoxide), is used to facilitate the transesterification reaction.

-

Conditions: The reaction mixture is heated, typically in the range of 80-150 °C. The lower-boiling alcohol formed as a byproduct (e.g., ethanol (B145695) or butanol) is continuously removed by distillation, often under vacuum, to drive the equilibrium towards the formation of the desired product.

-

Purification: After the reaction is complete, the catalyst is neutralized with an acid. Excess 2-diethylaminoethanol is removed via vacuum distillation. The resulting crude this compound base can then be purified by high-vacuum distillation or by dissolving it in a suitable solvent and precipitating it as a hydrochloride salt using hydrogen chloride.

Protocol: Determination of Anesthetic Potency (Sciatic Nerve Block Model)

The potency and duration of local anesthetics are commonly assessed in vivo using a peripheral nerve block model, such as the rat or guinea pig sciatic nerve block.

-

Animal Preparation: An adult rat is anesthetized with a general anesthetic. The area over the sciatic notch is shaved and prepared.

-

Nerve Localization: A nerve stimulator with an insulated needle is used to locate the sciatic nerve. The needle is advanced until motor stimulation (e.g., plantar flexion of the foot) is observed at a low current (e.g., <0.5 mA), confirming proximity to the nerve.

-

Drug Administration: A specific volume and concentration of the test anesthetic (e.g., this compound) is injected perineurally.

-

Assessment of Blockade:

-

Onset Time: The time from injection to the complete loss of motor function (e.g., inability to perform plantar flexion) or sensory function (e.g., no withdrawal reflex to a noxious stimulus like a pinch test) is recorded.

-

Duration of Block: The animal is assessed at regular intervals until the return of normal motor and sensory function. The time from onset to the complete recovery is the duration of the block.

-

-

Dose-Response: The procedure is repeated with different concentrations of the drug to determine the median effective dose (ED50), which is the dose required to produce a successful block in 50% of the animals.

Protocol: Determination of Acute Systemic Toxicity (LD₅₀/CD₅₀)

The systemic toxicity is a critical safety parameter, quantified by the median lethal dose (LD₅₀) and the median convulsant dose (CD₅₀). This is typically determined in mice.[1]

-

Animal Groups: A sufficient number of mice (e.g., 8-10 per group) are divided into several groups, including a control group (receiving saline) and at least 3-4 test groups.

-

Dose Preparation: The test drug (e.g., this compound hydrochloride) is dissolved in sterile saline to create a series of graded concentrations.

-

Drug Administration: Each test group receives a single dose of the drug via a specific route, such as intraperitoneal (IP) or subcutaneous (SC) injection. The volume is kept constant across all groups.

-

Observation: The animals are observed continuously for a set period (e.g., 1-2 hours) for signs of toxicity, particularly the onset of convulsions (clonic or tonic seizures), which is a primary sign of CNS toxicity for local anesthetics. The time of onset of convulsions and the time of death are recorded. The observation period typically extends for at least 24 hours to monitor for delayed mortality.

-

Data Analysis: The number of animals convulsing (for CD₅₀) and the number of animals that die (for LD₅₀) in each dose group are recorded. A statistical method, such as Probit analysis or the Litchfield and Wilcoxon method, is used to calculate the LD₅₀ and CD₅₀ values and their 95% confidence intervals.

Quantitative Data Summary

| Anesthetic | Animal Model | Route | LD₅₀ (mg/kg) | CD₅₀ (mg/kg) | Source(s) |

| This compound | Mouse | IP | Not Available* | Not Available | [1] |

| Procaine HCl | Mouse | IV | 45 | Not Reported | [7] |

| Mouse | SC | 339 | Not Reported | [7] | |

| Mouse | IP | 165 | Not Reported | [7] | |

| Rat | Oral | 200 | Not Reported | [7] | |

| Chloroprocaine | Mouse | IP | 266.5 | 243.4 | [1] |

| Lidocaine HCl | Mouse | IP | 133.1 | 111.0 | [1] |

| Bupivacaine (B1668057) HCl | Mouse | IP | 58.7 | 57.7 | [1] |

*Note: this compound was reported to be approximately 7 to 8 times more toxic than procaine.[1] The narrow gap between the CD₅₀ and LD₅₀ for a potent agent like bupivacaine highlights the risk associated with local anesthetic-induced convulsions, a concern that was even more pronounced for this compound.[1]

Conclusion

This compound represents a fascinating chapter in the development of local anesthetics. Born from a need to improve upon the shortcomings of procaine, its formulation in a synergistic combination provided dentists and physicians with a valuable tool for nearly four decades, particularly for managing patients with allergies to amide anesthetics. Its mechanism of action aligns with the classic understanding of sodium channel blockade, enhanced by high lipophilicity. However, the unshakeable truth of its narrow therapeutic index—a direct result of its high systemic toxicity—ultimately sealed its fate. The history of this compound serves as a critical case study for drug development professionals, underscoring that enhanced potency and efficacy cannot come at the expense of patient safety. Its decline and withdrawal reinforce the relentless drive in pharmaceutical science toward agents with not only superior clinical effects but also wider margins of safety.

References

- 1. Deaths from local anesthetic-induced convulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. animalcare.ubc.ca [animalcare.ubc.ca]

- 3. m.youtube.com [m.youtube.com]

- 4. File:this compound synthesis.svg - Wikimedia Commons [commons.wikimedia.org]

- 5. This compound | C16H26N2O3 | CID 6843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Effect of procaine hydrochloride on cyanide intoxication and its effect on neuronal calcium in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [drugcentral.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

A Comparative Pharmacological Profile of Propoxycaine and Other Ester Anesthetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Local anesthetics are a cornerstone of pain management, reversibly blocking nerve impulse transmission to provide localized analgesia. They are broadly classified based on their intermediate chemical linkage into two groups: amides and esters. The ester class, the first to be synthesized, includes foundational compounds like procaine (B135) as well as more potent agents. This technical guide provides an in-depth comparative analysis of the pharmacological profile of propoxycaine, a now-discontinued ester anesthetic, against other prominent members of its class: procaine, tetracaine, benzocaine, and the naturally occurring cocaine. Understanding the nuanced differences in their structure, mechanism, pharmacokinetics, and toxicity is crucial for the development of safer and more effective local anesthetic agents. This compound, a para-aminobenzoic acid (PABA) ester, was historically used in dentistry for its rapid onset and longer duration of action compared to procaine hydrochloride but was withdrawn from the U.S. market in 1996 due to safety concerns.[1]

Molecular Structure and Classification

All local anesthetics share a common three-part structure: a lipophilic aromatic ring, a hydrophilic amine group, and an intermediate chain that links them.[2][3][4] The nature of this intermediate chain—either an ester (-COO-) or an amide (-NHCO-)—defines the drug's classification and dictates key pharmacological properties, particularly the pathway of metabolism and allergenic potential.[2][5][6]

Ester local anesthetics are derivatives of para-aminobenzoic acid (PABA).[2] This structural feature is the primary reason for the higher incidence of allergic reactions associated with this class, as PABA is a known allergen.[2][6] In contrast, true allergic reactions to amide anesthetics are exceedingly rare.[2][6]

Mechanism of Action

Primary Pathway: Voltage-Gated Sodium Channel Blockade

The principal mechanism of action for all local anesthetics is the reversible blockade of voltage-gated sodium channels on the neuronal cell membrane.[1] By binding to a specific receptor site within the channel pore, these drugs physically obstruct the influx of sodium ions that is necessary for membrane depolarization.[5][7][8] This action increases the threshold for electrical excitation and slows the propagation of the nerve impulse. As the action potential fails to reach the threshold, nerve conduction is halted, resulting in a loss of sensation.[1]

Local anesthetics exist in equilibrium between a lipid-soluble, un-ionized (base) form and a water-soluble, ionized (cationic) form, governed by the drug's pKa and the tissue's pH.[2] The un-ionized form is crucial for penetrating the lipid-rich nerve sheath and cell membrane to reach the axoplasm. Once inside the cell, the molecule re-equilibrates, and it is the ionized, cationic form that binds with the highest affinity to the sodium channel receptor, which is accessible only from the intracellular side.[2]

References

- 1. Local Anesthetic (LA): a short introduction | Pain Management Education at UCSF [pain.ucsf.edu]

- 2. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3 Pharmacology of local anaesthetics | Pocket Dentistry [pocketdentistry.com]

- 4. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]

- 6. resources.wfsahq.org [resources.wfsahq.org]

- 7. academic.oup.com [academic.oup.com]

- 8. youtube.com [youtube.com]

Propoxycaine's Effects on Neuronal Membrane Fluidity and Lipid Bilayers: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxycaine is a local anesthetic of the ester class, recognized for its role in inducing temporary analgesia by blocking nerve signal transmission. While its primary mechanism of action is widely attributed to the blockade of voltage-gated sodium channels, a comprehensive understanding of its interaction with the neuronal membrane is crucial for a complete pharmacological profile. This technical guide delves into the effects of this compound on the biophysical properties of neuronal membranes, with a specific focus on membrane fluidity and its interactions with lipid bilayers. Due to a scarcity of direct quantitative data for this compound, this guide will also draw upon findings from the structurally similar local anesthetic, procaine (B135), to illustrate key concepts and experimental approaches. This comparative analysis will provide valuable insights into the expected behavior of this compound at the membrane level.

Core Mechanism of Action: Sodium Channel Blockade

The principal mechanism by which this compound exerts its anesthetic effect is through the inhibition of voltage-gated sodium channels in the neuronal cell membrane. In a resting state, these channels are closed. Upon nerve stimulation, they open, allowing an influx of sodium ions that depolarizes the membrane and propagates an action potential. This compound, in its lipid-soluble, un-ionized form, penetrates the neuronal membrane.[1] Once inside the neuron, it exists in an equilibrium between its ionized and non-ionized forms. The ionized form of the molecule then binds to a specific receptor site within the sodium channel, stabilizing it in an inactive state and preventing subsequent channel opening.[1][2] This blockade of sodium ion influx halts the propagation of the nerve impulse, resulting in a loss of sensation in the innervated area.

Caption: Signaling pathway of this compound's anesthetic action.

Effects on Neuronal Membrane Fluidity and Lipid Bilayers

Beyond its direct interaction with sodium channels, local anesthetics like this compound are known to partition into the lipid bilayer of the neuronal membrane, altering its physical properties.[3][4] This interaction is influenced by the amphipathic nature of the anesthetic molecule, which possesses both hydrophobic and hydrophilic moieties.[4] While specific quantitative data for this compound is limited, studies on the similar local anesthetic, procaine, provide a framework for understanding these effects.

It is generally observed that local anesthetics increase the fluidity of the lipid portion of the membrane.[5] This "fluidizing" effect is attributed to the insertion of the anesthetic molecules between the phospholipid acyl chains, which disrupts their ordered packing and increases their mobility.[3][5] This can lead to a decrease in the main phase transition temperature (Tm) of the lipid bilayer, the temperature at which the membrane transitions from a more ordered gel phase to a more fluid liquid-crystalline phase.[6]

| Parameter | Effect of Procaine (as a proxy for this compound) | Technique |

| Membrane Fluidity | Increase | Fluorescence Polarization/Anisotropy |

| Lipid Acyl Chain Order | Decrease | Electron Spin Resonance (ESR), NMR |

| Main Phase Transition Temperature (Tm) | Decrease | Differential Scanning Calorimetry (DSC) |

| Phase Transition Enthalpy (ΔH) | Decrease | Differential Scanning Calorimetry (DSC) |

| Membrane Permeability | Increase | Efflux Assays |

This table summarizes the generally observed effects of local anesthetics like procaine on model lipid bilayers. Direct quantitative data for this compound is not currently available in the cited literature.

These alterations in membrane fluidity may indirectly influence the function of integral membrane proteins, including the sodium channels themselves, by modifying the lateral pressure profile and the lipid environment surrounding the protein.[3]

Experimental Protocols

Fluorescence Anisotropy/Polarization

This technique is used to measure changes in the rotational mobility of a fluorescent probe embedded within the lipid bilayer, which is inversely related to the local microviscosity or "fluidity" of the membrane. A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.

Methodology:

-

Liposome (B1194612) Preparation:

-

Prepare a lipid film of the desired composition (e.g., dipalmitoylphosphatidylcholine, DPPC) in a round-bottom flask by evaporating the organic solvent under a stream of nitrogen.

-

Hydrate the lipid film with a buffer solution (e.g., Tris-HCl, pH 7.4) to form multilamellar vesicles (MLVs).

-

Subject the MLV suspension to sonication or extrusion to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), respectively.

-

-

Fluorescent Probe Incorporation:

-

Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), into the liposome suspension by incubation. DPH partitions into the hydrophobic core of the lipid bilayer.

-

-

Sample Preparation for Measurement:

-

Prepare a series of samples containing the DPH-labeled liposomes and varying concentrations of this compound.

-

Include a control sample with no this compound.

-

Equilibrate the samples at the desired temperature.

-

-

Fluorescence Anisotropy Measurement:

-

Use a spectrofluorometer equipped with polarizers.

-

Excite the sample with vertically polarized light at the excitation maximum of DPH (around 360 nm).

-

Measure the fluorescence emission intensity parallel (I∥) and perpendicular (I⊥) to the excitation plane at the emission maximum of DPH (around 430 nm).

-

Calculate the fluorescence anisotropy (r) using the formula: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥) where G is an instrument-specific correction factor.

-

-

Data Analysis:

-

Plot the fluorescence anisotropy as a function of this compound concentration. A decrease in anisotropy indicates a fluidizing effect of the drug on the membrane.

-

Caption: Experimental workflow for fluorescence anisotropy studies.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat flow into or out of a sample as it is heated or cooled. It is highly effective for studying the phase transitions of lipid bilayers. The presence of a drug that interacts with the membrane can alter the temperature and enthalpy of these transitions.

Methodology:

-

Sample Preparation:

-

Prepare multilamellar vesicles (MLVs) of a specific lipid composition (e.g., DPPC) in a buffer solution.

-

Create a series of samples with varying molar ratios of this compound to lipid.

-

Prepare a control sample of pure liposomes.

-

-

DSC Instrument Setup:

-

Accurately weigh the liposome suspension and the reference buffer into DSC pans.

-

Seal the pans hermetically to prevent evaporation.

-

Place the sample and reference pans into the calorimeter cell.

-

-

Thermal Analysis:

-

Equilibrate the system at a temperature below the expected pre-transition temperature of the lipid.

-

Scan the temperature at a constant rate (e.g., 1°C/min) up to a temperature above the main phase transition.

-

Record the differential heat flow as a function of temperature.

-

-

Data Analysis:

-

Analyze the resulting thermogram to determine the pre-transition (Tp) and main phase transition (Tm) temperatures and the enthalpy of the main transition (ΔH).

-

Compare the thermograms of the this compound-containing samples to the control. A shift in Tm to a lower temperature and a broadening of the transition peak are indicative of membrane fluidization and a decrease in the cooperativity of the lipid molecules. A decrease in ΔH suggests a disruption of the lipid packing.

-

Caption: Experimental workflow for Differential Scanning Calorimetry.

Conclusion

This compound's anesthetic properties are primarily a result of its ability to block voltage-gated sodium channels. However, a complete understanding of its pharmacological profile necessitates an examination of its interactions with the neuronal lipid bilayer. Based on studies of structurally similar local anesthetics, it is highly probable that this compound partitions into the neuronal membrane, leading to an increase in membrane fluidity and a disruption of lipid packing. These biophysical alterations may contribute to its overall anesthetic effect and potentially to other pharmacological properties. The experimental protocols for fluorescence anisotropy and differential scanning calorimetry detailed in this guide provide a robust framework for future research to quantitatively assess the direct effects of this compound on membrane fluidity and lipid bilayers. Such studies are essential for a more nuanced understanding of the molecular mechanisms of local anesthesia and for the development of new and improved anesthetic agents.

References

- 1. droracle.ai [droracle.ai]

- 2. Differential scanning calorimetry in drug-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of drugs on membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. Effect of local anesthetics on the bilayer membrane of dipalmitoylphosphatidylcholine: interdigitation of lipid bilayer and vesicle-micelle transition - PubMed [pubmed.ncbi.nlm.nih.gov]

Propoxycaine Metabolism: A Technical Guide to the Identification of Its Primary Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propoxycaine, a local anesthetic of the ester type, undergoes rapid metabolism primarily through enzymatic hydrolysis. This technical guide provides an in-depth overview of the metabolic pathways of this compound, with a focus on the identification and quantification of its primary metabolites. Detailed experimental protocols for in vitro and in vivo studies are presented, alongside data presentation formats and visualizations to aid researchers in the comprehensive analysis of this compound's metabolic fate.

Introduction

This compound is a local anesthetic agent, chemically identified as 2-(diethylamino)ethyl 4-amino-2-propoxybenzoate.[1] Like other ester-type local anesthetics, its duration of action and potential for systemic toxicity are largely governed by its rate of metabolism. Understanding the metabolic pathways of this compound is crucial for a complete pharmacological and toxicological profiling of the compound. The primary route of metabolism for this compound is hydrolysis, a reaction catalyzed by esterase enzymes present in both plasma and the liver.[1] This process leads to the formation of primary metabolites that are more polar and readily excreted from the body.

Primary Metabolic Pathway of this compound

The metabolism of this compound is predominantly a Phase I reaction, specifically hydrolysis of the ester bond. This reaction is catalyzed by plasma esterases, such as butyrylcholinesterase, and liver carboxylesterases.[2][3] The hydrolysis of this compound results in the cleavage of the ester linkage, yielding two primary metabolites:

-

4-amino-2-propoxybenzoic acid

-

2-(diethylamino)ethanol

Some literature suggests that this compound may be converted to procaine; however, based on its chemical structure, the direct products of hydrolysis are 4-amino-2-propoxybenzoic acid and 2-(diethylamino)ethanol.[1][4] Further metabolism of these primary metabolites can occur, but they represent the initial and most significant metabolic step.

Caption: Primary metabolic pathway of this compound via ester hydrolysis.

Experimental Protocols for Metabolite Identification

The identification and quantification of this compound and its metabolites can be achieved through a combination of in vitro and in vivo experimental models, followed by advanced analytical techniques.

In Vitro Metabolism Studies

In vitro models are essential for characterizing the metabolic stability of a compound and identifying the enzymes involved.

Human liver microsomes are a standard in vitro tool for studying Phase I metabolism.

-

Objective: To determine the rate of metabolism of this compound and identify the resulting metabolites.

-

Materials:

-

This compound

-

Human liver microsomes

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching the reaction)

-

Internal standard (e.g., a structurally similar but chromatographically distinct compound)

-

-

Procedure:

-

Pre-incubate liver microsomes in phosphate buffer at 37°C.

-

Add this compound to the incubation mixture at various concentrations.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At specified time points, quench the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS.

-

To assess the role of plasma esterases in this compound metabolism.

-

Objective: To measure the rate of hydrolysis of this compound in plasma.

-

Materials:

-

This compound

-

Fresh human plasma

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

Internal standard

-

-

Procedure:

-

Pre-incubate plasma at 37°C.

-

Add this compound to the plasma.

-

At various time points, take aliquots of the plasma and immediately quench the reaction with ice-cold acetonitrile containing the internal standard.

-

Process the samples as described for the liver microsome assay.

-

Sample Preparation for Analysis

Proper sample preparation is critical for removing interfering substances from the biological matrix.

-

Protein Precipitation: A simple and effective method for removing proteins from plasma or microsomal incubation samples. Typically performed by adding a water-miscible organic solvent like acetonitrile or methanol (B129727).

-

Solid-Phase Extraction (SPE): Provides a cleaner sample compared to protein precipitation.

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

-

Loading: Load the pre-treated sample (e.g., plasma diluted with an acidic buffer) onto the cartridge.

-

Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elution: Elute the analytes (this compound and its metabolites) with a stronger organic solvent, often containing a small amount of base (e.g., methanol with ammonium (B1175870) hydroxide) to neutralize the charge of the analytes.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[5]

-

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of drugs and their metabolites in biological matrices.[5][6]

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for the separation of this compound and its metabolites.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally suitable for this compound and its metabolites.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor ion) for each compound. This provides high selectivity and sensitivity.

-

References

- 1. Buy this compound | 86-43-1 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]

The Structure-Activity Relationship of Propoxycaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propoxycaine, a now-discontinued local anesthetic of the ester class, offers a valuable case study in the principles of structure-activity relationships (SAR) for analgesic compounds. This technical guide provides an in-depth analysis of this compound's molecular structure and its correlation with its anesthetic activity. We will explore its mechanism of action, key structural components, and the methodologies used to evaluate its efficacy and toxicity. This document serves as a comprehensive resource, summarizing quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows to facilitate a deeper understanding for researchers in drug design and development.

Introduction to this compound

This compound is a local anesthetic that was historically used in dental procedures, often in combination with procaine (B135) to achieve a faster onset and longer duration of action.[1][2] It is a para-aminobenzoic acid (PABA) ester, a chemical class known for its anesthetic properties.[1] Although it was removed from the U.S. market in 1996, its structure provides a classic example of the pharmacophore essential for local anesthetic activity.[1][3] Understanding the SAR of this compound and its analogs is crucial for the rational design of new, safer, and more effective local anesthetics.

Mechanism of Action

The primary mechanism of action for this compound, like other local anesthetics, is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[1][3][4][5] This action inhibits the influx of sodium ions, which is a necessary step for the depolarization of the nerve membrane and the propagation of action potentials.[4][5][6] By preventing the generation and conduction of nerve impulses, this compound produces a temporary and reversible loss of sensation in the localized area of administration.[1][3][4]

The anesthetic effect is achieved when the charged, protonated form of the molecule binds to a specific site within the pore of the sodium channel.[7] The uncharged, lipid-soluble form of the molecule allows it to penetrate the nerve sheath and cell membrane to reach its target.[4][7]

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

Structure-Activity Relationship (SAR) of this compound

The general structure of local anesthetics, including this compound, can be divided into three key components: a lipophilic (aromatic) group, an intermediate chain (ester or amide linkage), and a hydrophilic (tertiary amine) group.[8] The nature of each of these components significantly influences the anesthetic's potency, duration of action, and toxicity.

The Lipophilic Group

The lipophilic portion of this compound is a substituted benzene (B151609) ring. This aromatic ring is crucial for the molecule's ability to diffuse across the nerve cell membrane.[8] In this compound, the ring is substituted with a para-amino group and an ortho-propoxy group.

-

Para-Amino Group: The 4-amino group is a key feature of PABA esters and is important for the anesthetic activity.

-

Ortho-Propoxy Group: The 2-propoxy group (O-CH2CH2CH3) increases the lipid solubility of this compound compared to its non-alkoxylated parent compound, procaine.[9] This enhanced lipophilicity generally leads to an increase in anesthetic potency and duration of action.[4]

The Intermediate Chain

This compound possesses an ester linkage connecting the aromatic ring to the aminoalkyl group. This ester bond is susceptible to hydrolysis by plasma esterases, which leads to a relatively short duration of action and the formation of PABA as a metabolite.[1] The length and branching of this chain can also affect activity. Increasing the chain length can enhance protein binding and lipid solubility, which may increase the duration of action but also toxicity.[10]

The Hydrophilic Group

The hydrophilic portion of this compound is a tertiary diethylamino group. This group is ionizable and exists in equilibrium between a charged (cationic) and uncharged (basic) form. The pKa of this amine determines the proportion of charged and uncharged molecules at physiological pH. The uncharged form is necessary for membrane penetration, while the charged form is responsible for binding to the sodium channel receptor.[7]

General SAR Principles for this compound Analogs

The following diagram illustrates the general SAR principles based on the core structure of this compound.

Caption: SAR logic for this compound analog design.

Quantitative Data Summary

| Compound | R1 (at C2) | R2 (at C4) | Intermediate Chain | Amine | Relative Potency | Relative Duration | Relative Toxicity |

| Procaine | -H | -NH2 | -COO(CH2)2- | -N(C2H5)2 | 1 | 1 | 1 |

| This compound | -O(CH2)2CH3 | -NH2 | -COO(CH2)2- | -N(C2H5)2 | >1 | >1 | >1 |

| Analog A | -O(CH2)3CH3 | -NH2 | -COO(CH2)2- | -N(C2H5)2 | >>1 | >>1 | >>1 |

| Analog B | -O(CH2)2CH3 | -NH2 | -COO(CH2)3- | -N(C2H5)2 | >1 | >>1 | >>1 |

| Analog C | -O(CH2)2CH3 | -NH2 | -COO(CH2)2- | -N(CH3)2 | <1 | <1 | <1 |

This table is illustrative and based on established SAR principles for local anesthetics.

Experimental Protocols

The evaluation of local anesthetic activity involves both in vivo and in vitro methods. The following are detailed methodologies for key experiments.

In Vivo Evaluation of Local Anesthetic Activity: Rat Tail-Flick Test

This method assesses the duration of sensory nerve blockade.

Workflow:

Caption: Workflow for the rat tail-flick test.

Methodology:

-

Animals: Male Sprague-Dawley rats weighing 150-200g are used.

-

Baseline Measurement: The distal portion of the rat's tail is exposed to a radiant heat source, and the time taken for the rat to "flick" its tail (Tail-Flick Latency, TFL) is recorded. A cut-off time is established to prevent tissue damage.

-

Drug Administration: Animals are divided into groups:

-

Control Group: Receives a subcutaneous injection of 0.9% normal saline (0.05 mL) into the tail.

-

Standard Group: Receives a subcutaneous injection of a standard local anesthetic like lignocaine 2% w/v (0.05 mL).

-

Test Group: Receives a subcutaneous injection of the test compound (e.g., this compound or an analog) at a specific concentration (0.05 mL).

-

-

Post-Treatment Measurement: TFL is measured at predetermined intervals (e.g., 5, 10, 20, 30, 45, 60, and 90 minutes) after drug administration.

-

Data Analysis: The duration of anesthesia is determined by the time points at which the TFL is significantly increased compared to the baseline and control groups.

In Vitro Evaluation: Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the effect of the anesthetic on voltage-gated sodium channels in isolated neurons.

Methodology:

-

Cell Preparation: Dorsal root ganglion (DRG) neurons are isolated from rats and cultured.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed. A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion channel currents.

-

Sodium Current Elicitation: Voltage steps are applied to the cell to elicit sodium currents.

-

Drug Application: The test compound is applied to the cell via a perfusion system at various concentrations.

-

Data Analysis: The reduction in the peak sodium current in the presence of the drug is measured. A concentration-response curve is generated to determine the IC50 value (the concentration of the drug that inhibits 50% of the sodium current).

Conclusion

This compound, despite its withdrawal from the market, remains a valuable model for understanding the structure-activity relationships of ester-type local anesthetics. The core principles governing its anesthetic properties—the interplay between the lipophilic aromatic ring, the hydrolyzable ester linkage, and the ionizable tertiary amine—are fundamental to the field of medicinal chemistry and drug design. The methodologies detailed in this guide provide a framework for the continued evaluation and development of novel local anesthetics with improved efficacy and safety profiles. By systematically modifying the key structural components of molecules like this compound and evaluating their effects through robust experimental protocols, researchers can continue to advance the field of pain management.

References

- 1. This compound | C16H26N2O3 | CID 6843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride | Ester local anesthetics | TargetMol [targetmol.com]

- 3. Buy this compound | 86-43-1 [smolecule.com]

- 4. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]

- 5. What is this compound hydrochloride used for? [synapse.patsnap.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. CAS 550-83-4: this compound hydrochloride | CymitQuimica [cymitquimica.com]

- 10. youtube.com [youtube.com]

Initial Toxicity Screening of Propoxycaine in Cell-Based Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vitro toxicity data for Propoxycaine is limited in publicly available scientific literature. This guide leverages data from its closely related para-aminobenzoic acid ester local anesthetic, Procaine (B135), to provide a foundational understanding of potential toxicity profiles and screening methodologies. Researchers are advised to conduct specific biocompatibility and toxicity testing for this compound.

Introduction

This compound is an ester-type local anesthetic, historically used in dentistry, that functions by blocking voltage-gated sodium channels, thereby inhibiting nerve impulse conduction.[1][2] While effective in providing local anesthesia, understanding its potential cytotoxic effects at the cellular level is crucial for comprehensive safety assessment and exploration of other potential therapeutic applications. This technical guide provides an in-depth overview of the initial toxicity screening of this compound using common cell-based assays. Given the scarcity of direct data, information on the structurally similar and well-studied local anesthetic, Procaine, is utilized to infer potential mechanisms and toxicological endpoints.

Mechanism of Action and Anticipated Toxic Effects

The primary mechanism of action for this compound, like other local anesthetics, is the blockade of sodium channels in nerve cell membranes.[1] This inhibition prevents the influx of sodium ions necessary for the generation and propagation of action potentials, resulting in a loss of sensation.

Systemic toxicity can occur if the drug is absorbed into the bloodstream in large quantities, potentially leading to adverse effects on the central nervous and cardiovascular systems. At the cellular level, high concentrations of local anesthetics can induce cytotoxicity through various mechanisms, including:

-

Disruption of Cell Membrane Integrity: Leading to necrosis.

-

Induction of Apoptosis: Programmed cell death often initiated through mitochondrial dysfunction.[3][4]

-

Inhibition of Key Signaling Pathways: Affecting cell proliferation, survival, and migration.[3][5]

Quantitative Toxicity Data (Derived from Procaine Studies)

The following tables summarize the in vitro cytotoxicity of Procaine in various cell lines, offering a comparative baseline for estimating the potential toxicity of this compound.

Table 1: Cytotoxicity of Procaine in Different Cell Lines

| Cell Line | Assay | Concentration Range | Key Findings |

| Chinese hamster lung fibroblasts | Cell Growth Inhibition (24h) | Not specified | ED50: 0.17% |

| Chinese hamster lung fibroblasts | Cell Survival (Colony-forming ability, 24h) | Not specified | ED50: 0.21% |

| Human SH-SY5Y neuroblastoma cells | Neurite Collapse | 1 x 10⁻⁶ to 2 x 10⁻² M | Median concentration for moderate collapse: 5 x 10⁻⁴ M |

| Human tongue squamous carcinoma cells (CAL27) | CCK-8 Assay (24h) | 0.5 - 2.0 mg/ml | Significant reduction in cell viability at 0.5 and 1.0 mg/ml; ~60% reduction at 2.0 mg/ml.[3] |

| Human colon cancer cells (HCT116) | Not specified | 0.5 - 2.0 µM | Significant decrease in cell viability at 1.5 and 2.0 µM.[5] |

| Non-small cell lung cancer cells (A549 and NCI-H1975) | MTT Assay | Nanomolar (nM) range | Suppression of proliferation at low doses.[6] |

Table 2: Comparative Neurotoxicity of Local Anesthetics

| Local Anesthetic | Relative Neurotoxicity Ranking |

| Dibucaine | Most Toxic |

| Tetracaine | ↓ |

| Lidocaine | ↓ |

| Bupivacaine | ↓ |

| Ropivacaine | ↓ |

| Mepivacaine (B158355) | ↓ |

| Procaine | Least Toxic [7] |

Experimental Protocols for Core Toxicity Assays

Detailed methodologies for standard in vitro toxicity assays are provided below. These protocols can be adapted for the initial screening of this compound.

Cell Viability - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[8]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[8]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate thoroughly for 1 minute and measure the absorbance at approximately 570 nm using a microplate reader. A reference wavelength of >600 nm is recommended.

Cytotoxicity - Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

-

Supernatant Collection: After the incubation period, centrifuge the plate at approximately 250 x g for 10 minutes.

-

Transfer Supernatant: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

-

Reaction Mixture: Add the LDH reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at approximately 490 nm using a microplate reader.

Apoptosis - Annexin V Staining Assay

The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.

Protocol:

-

Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound for the desired time.

-

Cell Harvesting: Harvest the cells (including any floating cells) by trypsinization and centrifugation.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) or another viability dye.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualization of Workflows and Signaling Pathways

Experimental Workflows

Caption: General experimental workflows for in vitro toxicity assays.

Signaling Pathways (Based on Procaine Data)

Studies on Procaine have indicated its involvement in the inhibition of the PI3K/AKT and ERK signaling pathways, which are crucial for cell survival and proliferation.[3]

Caption: Hypothesized inhibitory effect of this compound on pro-survival signaling pathways.

Apoptosis Induction Pathway

Local anesthetics can induce apoptosis through the mitochondrial (intrinsic) pathway.[3]

Caption: Simplified overview of the intrinsic apoptosis pathway potentially induced by this compound.

Conclusion

References

- 1. This compound | C16H26N2O3 | CID 6843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride | Ester local anesthetics | TargetMol [targetmol.com]

- 3. Procaine induces cell cycle arrest, apoptosis and autophagy through the inhibition of the PI3K/AKT and ERK pathways in human tongue squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Local Anesthetic-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Procaine Inhibits the Proliferation and Migration of Colon Cancer Cells Through Inactivation of the ERK/MAPK/FAK Pathways by Regulation of RhoA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of low dosage of procaine on lung cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Procaine and mepivacaine have less toxicity in vitro than other clinically used local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Solubility of Propoxycaine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxycaine hydrochloride is an ester-type local anesthetic agent that functions by blocking voltage-gated sodium channels in nerve membranes, thereby inhibiting the propagation of nerve impulses and producing a reversible loss of sensation.[1][2][3][4] Its solubility in various solvents is a critical parameter for the formulation of drug delivery systems, in vitro assay development, and preclinical studies. This document provides a summary of the known solubility of this compound hydrochloride in dimethyl sulfoxide (B87167) (DMSO) and aqueous solutions, along with detailed protocols for its determination.

Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₇ClN₂O₃ | [1][2][5] |

| Molecular Weight | 330.85 g/mol | [1][5] |

| CAS Number | 550-83-4 | [1][5] |

| Appearance | White to light brown solid | [5] |

| Melting Point | 146-151 °C | [6][7] |

Solubility Data

The solubility of this compound hydrochloride has been determined in various solvents. The following table summarizes the available quantitative data. It is important to note that factors such as temperature, pH, and the use of sonication can influence solubility.[1][5]